![molecular formula C5H4BrN3O4 B2520556 (4-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid CAS No. 375349-69-2](/img/structure/B2520556.png)
(4-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid
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Overview
Description
“(4-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid” is a chemical compound that contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The compound also has bromine and nitro groups attached to the pyrazole ring and an acetic acid group attached to the nitrogen atom of the pyrazole ring .
Synthesis Analysis
While specific synthesis methods for “(4-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid” were not found, pyrazole compounds are generally synthesized through the reaction of hydrazines with 1,3-diketones . Other methods include the [3+2] cycloaddition reaction of diazo compounds and alkynyl bromides .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The bromine atom could potentially undergo nucleophilic substitution reactions, and the nitro group could participate in reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. While specific properties for this compound were not found, compounds with similar structures tend to be solid at room temperature and highly soluble in polar solvents .Scientific Research Applications
Crystal Structure Analysis
The compound has been used in crystal structure analysis . The crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate has been studied and published .
Synthesis of 1,4’-bipyrazoles
It can be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are a class of compounds that have various applications in the field of organic chemistry.
Synthesis of Biologically Active Compounds
The compound is also used in the synthesis of various pharmaceutical and biologically active compounds . These compounds can have a wide range of applications in medical and pharmaceutical research.
Synthesis of Inhibitors
In addition to biologically active compounds, it is also used in the synthesis of inhibitors . Inhibitors are substances that can reduce the activity of a particular biochemical reaction, and they are often used in the development of drugs and therapies.
Study of Pyrazole Derivatives
Pyrazole derivatives are a special class of N-heterocyclic compounds . The compound can be used in the study and synthesis of these derivatives, which have various applications in the field of chemistry and biology.
Coordination Properties
The pyrazoles, including this compound, possess many biological and pharmaceutical properties . They also have interesting coordination properties , which can be useful in the field of coordination chemistry.
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
It is known that pyrazoles, the core structure of this compound, possess many biological and pharmaceutical properties .
Biochemical Pathways
Pyrazoles, in general, are known to interact with various biochemical pathways, but the specific pathways influenced by this compound require further investigation .
properties
IUPAC Name |
2-(4-bromo-3-nitropyrazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O4/c6-3-1-8(2-4(10)11)7-5(3)9(12)13/h1H,2H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OONURMQHBLXJHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(=O)O)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid |
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